N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide
Description
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide is a sulfonamide derivative featuring a bicyclic tetrahydroquinoline core linked to a heavily substituted benzenesulfonamide group. Such compounds are often explored in medicinal chemistry for their ability to interact with enzymes or receptors, particularly in contexts such as kinase inhibition or protease modulation .
Properties
IUPAC Name |
2,3,5,6-tetramethyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3S/c1-14(2)13-25-21-9-8-20(12-19(21)7-10-22(25)26)24-29(27,28)23-17(5)15(3)11-16(4)18(23)6/h8-9,11-12,14,24H,7,10,13H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDAVSGNPCXHNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide is a complex organic compound belonging to the class of quinoline derivatives. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The following sections will explore its synthesis, biological properties, case studies, and research findings.
Structural Features
The compound features a tetrahydroquinoline moiety linked to a sulfonamide group. Its unique structural aspects are believed to contribute to its pharmacological properties.
| Property | Details |
|---|---|
| Molecular Formula | C18H24N2O2S |
| Molecular Weight | 344.46 g/mol |
| CAS Number | 941991-60-2 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the tetrahydroquinoline core through cyclization reactions.
- Introduction of the isobutyl and sulfonamide groups via nucleophilic substitution reactions.
- Purification and characterization using techniques such as NMR and mass spectrometry.
Antimicrobial Properties
Research indicates that quinoline derivatives exhibit significant antimicrobial activity. A study highlighted that related compounds could inhibit the growth of various bacterial strains and fungi. The sulfonamide moiety enhances this activity by interfering with bacterial folate synthesis pathways.
Anticancer Activity
This compound has shown promise in cancer research. In vitro studies demonstrated cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 (colon carcinoma) | 0.86 |
| CCRF-CEM (leukemia) | 1.38 |
These findings suggest that the compound may induce apoptosis through mechanisms involving caspase activation and mitochondrial membrane potential disruption.
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : The compound can bind to specific receptors or proteins, altering their activity and leading to various biological outcomes.
Study on Trypanocidal Activity
A related study evaluated the activity of quinoline derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. Compounds within this class demonstrated significant trypanocidal activity with inhibition rates comparable to existing treatments:
| Compound | Inhibition Rate (%) |
|---|---|
| T-150 | 13% at 44 µM |
| T-147 | Mixed inhibitor with Ki = 11.4 µM |
This highlights the potential for developing new therapeutics for neglected tropical diseases using derivatives of this compound.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound is structurally distinct from other sulfonamides and diols listed in the provided evidence. Below is a qualitative analysis of key analogs:
Core Structural Differences
- Target Compound: Bicyclic tetrahydroquinoline core with an isobutyl substituent at position 1 and a 2-oxo group. The sulfonamide is attached to a fully methylated benzene ring (2,3,5,6-tetramethyl).
- (±)-trans-N-(2-(1,2-dihydroxycyclohexyl)ethyl)-4-methylbenzenesulfonamide (Compound 6): Monocyclic cyclohexane core with vicinal dihydroxy groups and an ethyl linker to a 4-methylbenzenesulfonamide.
- N-(2-cyclohex-1-enyl-ethyl)-4-methyl-benzenesulfonamide : Cyclohexene ring (unsaturated) with an ethyl linker to a 4-methylbenzenesulfonamide.
Substituent Effects
- Isobutyl Group (Target) : Enhances lipophilicity and steric shielding compared to smaller alkyl chains (e.g., ethyl in Compound 6). This may improve membrane permeability but reduce aqueous solubility.
- Dihydroxycyclohexyl (Compound 6) : Polar hydroxyl groups increase hydrophilicity, favoring solubility but possibly reducing blood-brain barrier penetration relative to the target compound.
Hypothetical Physicochemical Properties
Based on structural features, the following properties are inferred:
| Compound Name | Core Structure | Key Substituents | Lipophilicity (Predicted) | Solubility (Predicted) |
|---|---|---|---|---|
| Target Compound | Tetrahydroquinoline | Isobutyl, tetramethylbenzenesulfonamide | High (LogP ~4.5–5.2) | Low (≤10 µM in aqueous) |
| (±)-trans-N-(2-(1,2-dihydroxycyclohexyl)ethyl)-4-methylbenzenesulfonamide | Cyclohexane | Dihydroxy, ethyl, 4-methylbenzenesulfonamide | Moderate (LogP ~2.8–3.5) | Moderate (~50–100 µM) |
| N-(2-cyclohex-1-enyl-ethyl)-4-methyl-benzenesulfonamide | Cyclohexene | Ethyl, 4-methylbenzenesulfonamide | High (LogP ~3.9–4.5) | Low (≤20 µM) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
